molecular formula C12H20N2O B6755418 N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide

N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide

Cat. No.: B6755418
M. Wt: 208.30 g/mol
InChI Key: UZVZJCSFBKMZIB-UHFFFAOYSA-N
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Description

N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide: is a synthetic organic compound belonging to the class of isoindole derivatives This compound is characterized by its unique cyclopropyl group attached to the nitrogen atom and a carboxamide functional group

Properties

IUPAC Name

N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-12(13-11-5-6-11)14-7-9-3-1-2-4-10(9)8-14/h9-11H,1-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVZJCSFBKMZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide typically involves the following steps:

    Cyclopropylamine Synthesis: The starting material, cyclopropylamine, can be synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.

    Isoindole Formation: The cyclopropylamine is then reacted with a suitable diene or dienophile to form the isoindole ring system. This can be achieved through a Diels-Alder reaction under controlled temperature and pressure conditions.

    Carboxamide Introduction: The final step involves the introduction of the carboxamide group. This can be done by reacting the isoindole derivative with an appropriate carboxylic acid or its derivative, such as an acid chloride, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or other substituents can be replaced by nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, alkoxides

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Corresponding amines

    Substitution: Various substituted isoindole derivatives

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Isoindole derivatives are known to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its reactivity and stability make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide involves its interaction with specific molecular targets. The cyclopropyl group and the isoindole ring system can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
  • N-cyclopropyl-1,2,3,4-tetrahydroisoindole-2-carboxamide
  • N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydro-2H-isoindole-2-carboxamide

Uniqueness

N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the fully saturated isoindole ring system. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

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